Elsamicin B

Description

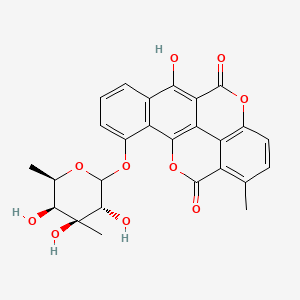

Structure

2D Structure

3D Structure

Properties

CAS No. |

97068-31-0 |

|---|---|

Molecular Formula |

C26H22O10 |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

8-hydroxy-15-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]oxy-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |

InChI |

InChI=1S/C26H22O10/c1-9-7-8-13-16-14(9)23(30)36-20-15-11(19(27)18(17(16)20)24(31)34-13)5-4-6-12(15)35-25-22(29)26(3,32)21(28)10(2)33-25/h4-8,10,21-22,25,27-29,32H,1-3H3/t10-,21+,22+,25?,26+/m1/s1 |

InChI Key |

HPVDVZANUAGIRR-CFSKDKRZSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@]([C@H](C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC=CC3=C2C4=C5C6=C(C=CC(=C6C(=O)O4)C)OC(=O)C5=C3O)O)(C)O)O |

Synonyms |

elsamicin B |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Elsamicin B from Actinomycetes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamicin B, a potent antitumor antibiotic, belongs to the chartreusin family of glycosidic compounds. It is a minor metabolite produced by an unidentified actinomycete strain, J907-21 (ATCC 39417), which primarily produces the closely related compound, Elsamicin A.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the methodologies for the fermentation of the producing microorganism, the extraction and purification of the compound, and its structural elucidation. The document also summarizes the key physicochemical and biological properties of this compound, with a focus on its mechanism of action as a DNA intercalating agent and topoisomerase II inhibitor.

Introduction

The search for novel anticancer agents from microbial sources has been a cornerstone of drug discovery for decades. Actinomycetes, in particular, are renowned for their ability to produce a diverse array of bioactive secondary metabolites with potent pharmacological activities.[2] this compound emerged from such screening efforts as a promising, albeit less abundant, member of the elsamicin family of antibiotics. Structurally similar to chartreusin, this compound possesses a complex aglycone core glycosidically linked to a sugar moiety.[1] Its potent cytotoxic activity is attributed to its ability to intercalate into DNA and inhibit the function of topoisomerase II, a critical enzyme in DNA replication and repair. This guide aims to provide a detailed technical overview for researchers interested in the isolation and study of this compound and related compounds.

Discovery and Producing Organism

This compound was first isolated from the culture broth of an unidentified actinomycete strain designated J907-21, which has been deposited in the American Type Culture Collection as ATCC 39417.[1][2] This strain produces Elsamicin A as the major component, with this compound being a minor, co-produced metabolite. The producing organism is a filamentous bacterium belonging to the order Actinomycetales, a group well-known for its production of a wide range of antibiotics and other bioactive compounds.

Experimental Protocols

Fermentation of Actinomycete Strain J907-21

The production of this compound is achieved through submerged fermentation of the actinomycete strain J907-21. While the specific medium composition for optimal this compound production is not publicly detailed, a general approach for the cultivation of actinomycetes for secondary metabolite production can be followed.

Inoculum Development:

-

A vegetative inoculum is prepared by transferring spores or mycelial fragments from a slant culture of strain J907-21 into a seed medium.

-

The seed culture is incubated at 28°C for 48-72 hours on a rotary shaker at 200-250 rpm.

Production Fermentation:

-

The production medium is inoculated with the seed culture (typically 5-10% v/v).

-

Fermentation is carried out in baffled flasks or a fermenter under the following general conditions:

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.2

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 300-500 rpm

-

Fermentation Time: 7-10 days

-

Table 1: Representative Fermentation Medium for Actinomycete Cultivation

| Component | Concentration (g/L) |

| Soluble Starch | 20.0 |

| Glucose | 10.0 |

| Soybean Meal | 15.0 |

| Yeast Extract | 5.0 |

| Peptone | 5.0 |

| NaCl | 3.0 |

| K₂HPO₄ | 1.0 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 2.0 |

| Trace Elements Solution | 1.0 mL |

Note: This is a general-purpose medium and would require optimization for maximizing this compound production.

Extraction and Purification of this compound

The recovery and purification of this compound from the fermentation broth involves a multi-step process targeting the separation of the minor component from the more abundant Elsamicin A and other impurities.

Workflow for this compound Isolation and Purification

Caption: Workflow for the extraction and purification of this compound.

Detailed Methodology:

-

Harvesting and Extraction:

-

The whole fermentation broth is harvested and centrifuged to separate the mycelial cake from the supernatant.

-

The supernatant is extracted with a water-immiscible organic solvent such as ethyl acetate or n-butanol at a slightly acidic pH.

-

The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC) for the presence of this compound.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are pooled and further purified by preparative reverse-phase HPLC (e.g., on a C18 column) using a suitable mobile phase, such as a gradient of acetonitrile in water, to yield pure this compound.

-

Structural Elucidation and Physicochemical Properties

The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₃H₃₄O₁₄ |

| Molecular Weight | 658.6 g/mol |

| Appearance | Yellowish powder |

| Solubility | Soluble in methanol, DMSO; sparingly soluble in water |

| Melting Point | Data not readily available |

| UV λmax (MeOH) | Data not readily available |

Note: Specific quantitative data for some properties are not widely published.

Spectroscopic Data: Detailed 1H and 13C NMR data would be required for the complete structural assignment of this compound. This data is typically found in the original discovery publication but is not readily available in public databases. High-resolution mass spectrometry would confirm the molecular formula and provide information on the fragmentation pattern, aiding in the identification of the aglycone and sugar moieties.

Mechanism of Action

This compound exerts its potent antitumor activity primarily through its interaction with DNA.

Logical Relationship of this compound's Mechanism of Action

Caption: Mechanism of action of this compound leading to apoptosis.

The planar aromatic core of the this compound molecule intercalates between the base pairs of the DNA double helix, with a preference for GC-rich sequences. This physical insertion into the DNA distorts its structure, thereby interfering with crucial cellular processes such as DNA replication and transcription.

Furthermore, this compound is a potent inhibitor of topoisomerase II. This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound leads to the accumulation of DNA strand breaks, which in turn triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in cancer cells.

Conclusion

This compound represents a valuable natural product with significant potential in the development of novel anticancer therapies. This technical guide has outlined the fundamental procedures for its discovery and isolation from its actinomycete source. While challenges remain in optimizing the fermentation yield of this minor metabolite and in fully characterizing its pharmacological profile, the detailed methodologies provided herein offer a solid foundation for researchers to further explore the therapeutic potential of this compound and to guide the discovery of new, related compounds from the vast diversity of actinomycetes. Further research into semi-synthetic modifications of the this compound scaffold may also lead to the development of analogs with improved efficacy and pharmacokinetic properties.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a promising new class of antitumor antibiotics related to chartreusin. This document consolidates key data on their cytotoxic activity, details the experimental protocols for their evaluation, and visualizes their mechanisms of action through signaling pathway diagrams.

Introduction

Chartreusin, a natural product isolated from Streptomyces chartreusis, has long been recognized for its potent antitumor properties.[1] However, its clinical development has been hampered by poor water solubility and rapid excretion.[2] This has spurred the development of a new generation of chartreusin-related compounds, including natural analogs like elsamicins and synthetic derivatives, with improved pharmacological profiles and potent anticancer activity. This guide focuses on these novel compounds, their mechanisms of action, and the experimental methodologies used to characterize them.

Quantitative Antitumor Activity

The cytotoxic effects of chartreusin and its analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below, providing a comparative view of their potency.

Table 1: IC50 Values of Chartreusin and its Analogs against Various Human Cancer Cell Lines

| Compound | HCT116 (Colon) | BxPC3 (Pancreatic) | T47D (Breast) | ES-2 (Ovarian) |

| Chartreusin | < 13 µM | < 13 µM | > 31.0 µM | < 13 µM |

| D329C | > 31.0 µM | > 31.0 µM | > 31.0 µM | > 31.0 µM |

| Elsamicin A | < 31.0 µM | < 31.0 µM | < 31.0 µM | < 31.0 µM |

| Elsamicin B | < 31.0 µM | < 31.0 µM | < 31.0 µM | < 31.0 µM |

Data synthesized from a study by Li et al. (2023).[3]

Table 2: IC50 Values of Elsamicin A against Breast Cancer Cell Lines

| Compound | MCF7 (ER+) | MDA-MB-231 (ER-) |

| Elsamicin A | 0.25 µg/mL | 0.21 µg/mL |

Data from a study by Nicolini et al. (1994).[4]

Core Mechanisms of Action

Chartreusin and its relatives exert their antitumor effects through a multi-pronged attack on cancer cells, primarily involving:

-

DNA Intercalation: These molecules insert themselves between the base pairs of DNA, distorting its structure and interfering with replication and transcription.[3]

-

Topoisomerase II Inhibition: They inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during cell division, leading to DNA damage and apoptosis.[3]

-

Reactive Oxygen Species (ROS) Generation: The compounds can induce the production of ROS, leading to oxidative stress and cellular damage.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of chartreusin-related antitumor antibiotics.

Synthesis of Chartreusin Analogs

The synthesis of chartreusin and its analogs is a complex process. A general workflow for the synthesis of chartreusin derivatives is outlined below. For a detailed, step-by-step synthetic protocol, please refer to the work by Li et al. (2023).[3]

DNA Intercalation Assay (DNA Unwinding Assay)

This assay determines if a compound can unwind supercoiled plasmid DNA, a hallmark of intercalation.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I (from a commercial source)

-

Test compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)

-

Stop Solution (e.g., 1% SDS, 50 mM EDTA, 0.1% bromophenol blue, 50% glycerol)

-

Agarose gel (1%) containing a DNA stain (e.g., ethidium bromide)

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Set up reactions in microcentrifuge tubes on ice. To each tube, add:

-

Reaction Buffer (to a final 1x concentration)

-

Supercoiled plasmid DNA (e.g., 200 ng)

-

Test compound at various concentrations (ensure the final solvent concentration is consistent across all reactions and does not exceed 1-2%). Include a no-compound control.

-

-

Incubate the reactions at 37°C for 10 minutes to allow for compound-DNA interaction.

-

Add Topoisomerase I (e.g., 1-2 units) to each tube, except for a no-enzyme control.

-

Continue incubation at 37°C for 30 minutes to allow for DNA relaxation.

-

Stop the reaction by adding the Stop Solution.

-

Load the samples onto the agarose gel.

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualize the DNA bands under UV light and document the results. An intercalating agent will cause the relaxed DNA to become supercoiled again upon removal of the protein, which will be visible as a shift in the band migration.[5]

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

-

Kinetoplast DNA (kDNA)

-

Human Topoisomerase IIα (from a commercial source)

-

Test compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose gel (1%) containing a DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain:

-

Assay Buffer (to 1x)

-

kDNA (e.g., 200 ng)

-

Test compound at various concentrations. Include a no-compound control.

-

-

Add Topoisomerase IIα (e.g., 1-2 units) to each reaction, except for a no-enzyme control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding the Stop Buffer/Loading Dye.

-

Load the samples onto the agarose gel.

-

Run the gel to separate the catenated kDNA from the decatenated minicircles.

-

Stain and visualize the DNA. A decrease in the amount of decatenated minicircles in the presence of the compound indicates inhibition of topoisomerase II.[6][7]

Cellular Reactive Oxygen Species (ROS) Detection Assay

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Test compound

-

Positive control for ROS induction (e.g., H₂O₂)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed the cells in a suitable format (e.g., 24-well plate) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time. Include untreated and positive controls.

-

Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.

-

Remove the treatment medium and wash the cells once with PBS.

-

Add the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes in the dark.

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add PBS to each well and immediately measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~485 nm, emission ~535 nm). An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[8][9]

Signaling Pathways and Mechanisms of Action

The antitumor activity of chartreusin and its analogs is mediated through the modulation of several key cellular signaling pathways.

Downregulation of Oxidative Phosphorylation by Chartreusin

RNA-seq analysis has revealed that chartreusin treatment leads to the downregulation of the oxidative phosphorylation (OXPHOS) pathway.[3] This pathway is a critical source of ATP in cancer cells, and its inhibition can lead to an energy crisis and cell death.

Elsamicin A and the Hippo Signaling Pathway

Elsamicin A's cytotoxic effects have been linked to the modulation of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.[3] The exact mechanism of interaction is still under investigation, but it is hypothesized to involve the key downstream effectors YAP and TAZ.

Elsamicin A's Impact on Motor Proteins and Growth Hormone Synthesis

Further studies have indicated that elsamicin A may also exert its antitumor effects by interfering with pathways related to motor proteins and the synthesis and secretion of growth hormone.[3] Disruption of these pathways can impede cell division and proliferation.

Conclusion

The new generation of antitumor antibiotics related to chartreusin represents a promising avenue for cancer therapy. Their multifaceted mechanisms of action, including DNA intercalation, topoisomerase II inhibition, and induction of oxidative stress, coupled with the potential for synthetic modification to improve their pharmacological properties, make them attractive candidates for further preclinical and clinical investigation. This guide provides a foundational resource for researchers dedicated to advancing the development of these potent anticancer agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and antitumor activity of analogues of the antitumor antibiotic chartreusin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. inspiralis.com [inspiralis.com]

- 6. inspiralis.com [inspiralis.com]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bioquochem.com [bioquochem.com]

Elsamicin B: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsamicin B is a naturally occurring antibiotic belonging to the chartreusin family of glycosides.[1] First isolated from the culture broth of an unidentified actinomycete strain (ATCC 39417), it shares a common aglycone, chartarin, with its more studied counterpart, Elsamicin A.[2] While both compounds have garnered interest for their antitumor properties, this compound is distinguished by a key structural difference: the absence of the amino sugar moiety found in Elsamicin A.[2] This structural variation significantly impacts its biological activity, rendering it marginally active in comparison to Elsamicin A.[2] This technical guide provides a comprehensive overview of the structure elucidation and chemical properties of this compound, incorporating available data and outlining the experimental methodologies typically employed in the characterization of such complex natural products.

Structure Elucidation

The determination of the intricate molecular architecture of this compound relies on a combination of spectroscopic techniques and chemical degradation studies. The overall workflow for its structure elucidation is a systematic process that begins with the isolation and purification of the compound, followed by a series of analytical experiments to piece together its connectivity and stereochemistry.

Experimental Protocols

Detailed experimental protocols for the structure elucidation of this compound are not extensively published. However, based on standard practices for the characterization of glycosidic natural products, the following methodologies are representative of the techniques employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., DMSO-d6, CD3OD, or a mixture thereof to ensure solubility) and placed in a 5 mm NMR tube.

-

1D NMR:

-

1H NMR: Acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). Data provides information on the number and types of protons, their chemical environment, and scalar couplings.

-

13C NMR: Acquired on the same instrument. Data reveals the number of unique carbon atoms and their hybridization state (sp3, sp2, sp).

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton scalar couplings within the same spin system, crucial for tracing out the carbon skeleton of the aglycone and the sugar rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom, aiding in the assignment of carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different fragments of the molecule, such as the aglycone to the sugar moieties, and for identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry and the conformation of the glycosidic linkages.

-

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Typically performed using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

-

Purpose: To determine the accurate mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Technique: The molecular ion of this compound is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Purpose: The fragmentation pattern provides valuable structural information, particularly regarding the sequence and identity of the sugar units and the structure of the aglycone. The loss of sugar moieties is a characteristic fragmentation pathway for glycosides.

-

Spectroscopic Data

While a complete, publicly available dataset is limited, key spectroscopic features have been reported in the literature.

13C NMR Data

Chemical Properties

The chemical properties of this compound are influenced by its complex polycyclic aromatic aglycone and the attached sugar moieties.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are scarce in the literature. The following table summarizes the available information, with comparisons to related compounds where applicable.

| Property | Value | Remarks |

| Molecular Formula | C27H26O10 | Deduced from its structure (Chartarin + one sugar moiety). |

| Molecular Weight | 510.49 g/mol | Calculated based on the molecular formula. |

| Appearance | Yellowish powder | Typical for chartreusin-type compounds. |

| Solubility | Poor water solubility | The absence of the amino sugar, present in Elsamicin A, significantly reduces its aqueous solubility.[2] Soluble in organic solvents like DMSO and methanol. |

| Melting Point | Not reported | --- |

| Stability | Not reported | Stability is expected to be pH-dependent, with potential for hydrolysis of the glycosidic bonds under acidic or basic conditions. |

Reactivity and Biological Activity

-

DNA Intercalation: Like other members of the chartreusin family, this compound is believed to exert its biological effects through intercalation into the DNA double helix.[3]

-

Topoisomerase II Inhibition: It has been suggested that this compound may also inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.[3]

-

Antitumor Activity: this compound has demonstrated cytotoxic activity against various cancer cell lines, although its potency is significantly lower than that of Elsamicin A.[2] This reduced activity is attributed to its lower water solubility and potentially altered DNA binding affinity due to the absence of the amino sugar.

Signaling Pathways and Logical Relationships

The primary mechanism of action of this compound involves its direct interaction with DNA, leading to the disruption of cellular processes. The logical relationship from its chemical structure to its biological effect can be visualized as follows:

Conclusion

This compound represents an interesting member of the chartreusin family of antibiotics. Its structure has been elucidated through a combination of powerful spectroscopic techniques, revealing a chartarin aglycone linked to a single sugar moiety. While it exhibits cytotoxic properties, its efficacy is hampered by its poor water solubility, a direct consequence of the absence of an amino sugar. Further research into the synthesis of more soluble analogs and a more detailed investigation into its specific interactions with biological targets could provide valuable insights for the development of new anticancer agents. The detailed experimental protocols and data presented in this guide, though based on representative examples due to the limited availability of specific information for this compound, provide a solid foundation for researchers and drug development professionals working with this and related natural products.

References

An In-depth Technical Guide to the Core Mechanism of Action of Elsamicin B

Introduction

Elsamicin B is an antitumor antibiotic belonging to the chartreusin family of natural products. It shares a common aglycone, chartarin, with its structural analog, Elsamicin A.[1] The primary structural difference between the two is that this compound lacks the amino sugar moiety present in Elsamicin A.[1][2] This distinction is critical, as the presence of the amino sugar in Elsamicin A renders it significantly more water-soluble and imparts potent antitumor activity against various murine tumors, including leukemia P388 and L1210, and melanoma B16.[1] In contrast, this compound exhibits only marginal antitumor activity.[1] Due to this pronounced difference in bioactivity, the majority of mechanistic studies have focused on Elsamicin A. This guide will primarily detail the mechanism of action of Elsamicin A, which serves as the well-characterized model for understanding the likely, albeit significantly less potent, biological activities of this compound.

Core Mechanism of Action

The antitumor activity of the elsamicins is multi-faceted, involving direct interaction with DNA, inhibition of key nuclear enzymes, and the induction of programmed cell death. The core mechanism can be broken down into three principal actions:

-

DNA Intercalation and Cleavage: Elsamicin A binds to DNA, showing a preference for guanine-cytosine (GC)-rich regions.[3][4] The planar chartarin chromophore intercalates between DNA base pairs, leading to conformational changes in the DNA structure.[5] This binding is sequence-selective, favoring sequences with a CpG step. In the presence of reducing agents and ferrous ions, Elsamicin A can generate reactive oxygen species (ROS), such as superoxide and hydroxyl radicals.[6] These radicals subsequently attack the deoxyribose backbone of DNA, leading to single-strand breaks.[3][6] This DNA-damaging capability is a significant contributor to its cytotoxic effects.

-

Inhibition of Topoisomerase II: Elsamicin A is recognized as a potent inhibitor of human topoisomerase II, an essential enzyme for DNA replication, transcription, and chromosome segregation.[3][4] By interfering with the catalytic cycle of topoisomerase II, Elsamicin A stabilizes the enzyme-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which are highly cytotoxic and can trigger apoptosis.

-

Induction of Apoptosis: The culmination of DNA damage and topoisomerase II inhibition by Elsamicin A is the induction of apoptosis, or programmed cell death.[4] The accumulation of irreparable DNA lesions activates cellular stress responses and signaling cascades that converge on the apoptotic pathway. This ultimately leads to the activation of caspases, a family of proteases that execute the dismantling of the cell.

The significantly reduced activity of this compound is attributed to the absence of the amino sugar. This sugar moiety in Elsamicin A is thought to facilitate its binding into the minor groove of DNA and enhance its overall interaction with the DNA molecule, thereby potentiating its cytotoxic effects.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for Elsamicin A, which underscores its potent bioactivity. Data for this compound is not widely available due to its marginal activity.

| Parameter | Cell Line/System | Value | Reference |

| Antiproliferative Activity (IC50) | MCF7 (ER+ Breast Cancer) | 0.25 µg/mL | [7] |

| MDA-MB-231 (ER- Breast Cancer) | 0.21 µg/mL | [7] | |

| Minimal Inhibiting Concentration | ER+ Breast Tumors | 0.1 µg/mL | [7] |

| ER- Breast Tumors | 3.5 µg/mL | [7] |

Experimental Protocols

The mechanism of action of Elsamicin A has been elucidated through a variety of key experiments. The detailed methodologies for these are outlined below.

DNase I Footprinting Assay for DNA Binding Site Identification

This assay is used to determine the specific DNA sequences where a ligand like Elsamicin binds.

-

Principle: A DNA fragment of interest is labeled at one end, typically with a radioactive isotope like ³²P. The labeled DNA is then incubated with varying concentrations of the binding agent (Elsamicin A). Subsequently, the DNA-ligand mixture is subjected to limited digestion by DNase I, an endonuclease that cleaves DNA. Regions of the DNA where the ligand is bound are protected from DNase I cleavage, leaving a "footprint" in the resulting cleavage pattern when analyzed by gel electrophoresis.

-

Methodology:

-

DNA Preparation: A DNA fragment (100-200 bp) containing potential binding sites is amplified via PCR using a 5'-radiolabeled primer.

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of Elsamicin A in a binding buffer (e.g., 50 mM KCl, 20 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 0.5 mM DTT) for a sufficient time to allow equilibrium to be reached (e.g., 17 hours at room temperature).[8] A control reaction with no Elsamicin A is also prepared.

-

DNase I Digestion: A carefully titrated amount of DNase I is added to the binding reactions and incubated for a short period (e.g., 8 minutes) to achieve partial digestion.[8] The reaction is stopped by adding a stop solution (e.g., containing EDTA and a chelating agent).

-

Analysis: The DNA fragments are purified and separated by size on a denaturing polyacrylamide gel. The gel is then dried and exposed to X-ray film. The footprint, a region with no bands corresponding to the ligand-bound sequence, is visualized and compared to a sequencing ladder of the same DNA fragment to identify the precise binding site.

-

Topoisomerase II Inhibition Assay (kDNA Decatenation)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II.

-

Principle: Topoisomerase II can decatenate, or unlink, the interlocked DNA circles of kinetoplast DNA (kDNA). When decatenated, the individual DNA circles can migrate into an agarose gel, whereas the large, catenated network cannot. An inhibitor of topoisomerase II will prevent this decatenation, resulting in the kDNA remaining at the origin of the gel.

-

Methodology:

-

Reaction Setup: Reactions are assembled on ice in microcentrifuge tubes. Each reaction contains topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT), ATP, and kDNA as the substrate.[9]

-

Inhibitor Addition: Varying concentrations of Elsamicin A are added to the reaction tubes. A positive control (with a known topoisomerase II inhibitor like etoposide) and a negative control (with no inhibitor) are included.

-

Enzyme Addition and Incubation: Purified human topoisomerase II enzyme is added to the reactions, which are then incubated at 37°C for 30 minutes.[10]

-

Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K to digest the enzyme.[11]

-

Agarose Gel Electrophoresis: The reaction products are loaded onto a 1% agarose gel and subjected to electrophoresis. The gel is then stained with ethidium bromide and visualized under UV light. Inhibition is indicated by the retention of kDNA in the loading well, while a lack of inhibition is shown by the presence of decatenated kDNA bands that have migrated into the gel.[9]

-

Caspase-3/7 Activity Assay for Apoptosis Detection

This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

-

Principle: This is a luminogenic assay that uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. Upon cleavage, a substrate for luciferase (aminoluciferin) is released, and the subsequent luciferase reaction produces light. The amount of light generated is directly proportional to the amount of active caspase-3/7 in the sample.

-

Methodology:

-

Cell Culture and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Elsamicin A for a specified time to induce apoptosis. Control wells (untreated cells) are also included.

-

Reagent Addition: An equal volume of the caspase-glo 3/7 reagent is added to each well of the 96-well plate. The plate is gently mixed and incubated at room temperature for 1-2 hours.[12]

-

Luminescence Measurement: The luminescence of each well is measured using a plate-reading luminometer.

-

Data Analysis: The luminescence signal from the treated cells is compared to that of the untreated control cells to determine the fold increase in caspase-3/7 activity, providing a quantitative measure of apoptosis induction.

-

Visualizations

Below are diagrams illustrating the key mechanisms and workflows described.

Caption: Core mechanism of action of this compound.

References

- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound | 97068-31-0 [smolecule.com]

- 6. Product analyses in DNA strand scission by antitumor antibiotic elsamicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 12. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Unraveling the Subtleties: A Technical Guide to the Structural Distinctions Between Elsamicin A and Elsamicin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elsamicin A and Elsamicin B, potent antitumor antibiotics, share a common aglycone scaffold, chartarin, yet exhibit significant divergence in their biological activity. This technical guide provides an in-depth exploration of the nuanced structural dissimilarities that underpin their contrasting pharmacological profiles. The primary distinguishing feature lies in their glycosidic moieties, with Elsamicin A possessing a unique amino sugar that is absent in this compound. This seemingly minor alteration has profound implications for their solubility, DNA binding affinity, and ultimately, their efficacy as cytotoxic agents. This document will detail the structural elucidation of these molecules, present comparative physicochemical and biological data, outline experimental methodologies, and visualize the established mechanism of action of Elsamicin A.

Core Structural Differences

Elsamicin A and this compound are members of the chartreusin family of antibiotics, characterized by a pentacyclic aromatic aglycone known as chartarin.[1][2] The fundamental structural variance between these two compounds resides in the composition of their sugar side chains attached to the chartarin core.

Elsamicin A possesses a disaccharide moiety. This disaccharide is composed of two novel sugars: 2-amino-2,6-dideoxy-3-O-methyl-D-galactose and 6-deoxy-3-C-methyl-D-galactose. The presence of the amino sugar is a key feature of Elsamicin A.

This compound , in contrast, is glycosylated with only a single sugar moiety, which is identical to one of the sugars found in Elsamicin A (6-deoxy-3-C-methyl-D-galactose). It completely lacks the amino sugar that characterizes Elsamicin A.[1][2] This structural difference is the primary determinant of the distinct physicochemical properties and biological activities of the two compounds.

Comparative Data

The structural variance between Elsamicin A and this compound directly influences their physicochemical properties and, consequently, their biological activities. The presence of the amino sugar in Elsamicin A significantly enhances its water solubility compared to this compound and the parent compound, chartreusin.[2] This increased solubility is a critical factor for its improved bioavailability and potent antitumor effects.

| Property | Elsamicin A | This compound | Reference |

| Molecular Formula | C₃₃H₃₅NO₁₃ | C₂₆H₂₂O₁₀ | |

| Aglycone | Chartarin | Chartarin | [1][2] |

| Sugar Moiety | Disaccharide: 2-amino-2,6-dideoxy-3-O-methyl-D-galactose and 6-deoxy-3-C-methyl-D-galactose | Monosaccharide: 6-deoxy-3-C-methyl-D-galactose | [1] |

| Water Solubility | Significantly more water-soluble than chartreusin | Less water-soluble | [2] |

| Antitumor Activity | Strong inhibitory activity against various murine tumors (e.g., leukemia P388, leukemia L1210, melanoma B16) | Marginal antitumor activity | [2] |

Experimental Protocols

The structural elucidation of Elsamicin A and B was achieved through a combination of spectroscopic techniques and chemical degradation.

Isolation of Elsamicin A and B

-

Fermentation: Elsamicins A and B are produced by the fermentation of an unidentified actinomycete strain, J907-21 (ATCC 39417).[2] The strain is cultured in a suitable nutrient medium under controlled conditions to promote the production of the antibiotics.

-

Extraction: The culture broth is harvested and subjected to solvent extraction to isolate the crude mixture of Elsamicins.

-

Chromatographic Separation: The crude extract is then purified using a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to separate Elsamicin A and this compound from each other and from other metabolites.[2]

Structure Elucidation Methodologies

The definitive structures of Elsamicin A and B were determined using the following key experimental techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy were instrumental in determining the connectivity of atoms and the stereochemistry of the sugar moieties. Detailed analysis of chemical shifts and coupling constants allowed for the assignment of all proton and carbon signals in both the aglycone and the sugar components.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weights and elemental compositions of Elsamicin A and B. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provided crucial information about the structure of the sugar units and their linkage to the aglycone.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis of Elsamicin A provided unambiguous proof of its three-dimensional structure, confirming the connectivity and stereochemistry established by NMR and MS.

Mechanism of Action of Elsamicin A

The potent antitumor activity of Elsamicin A is primarily attributed to its interaction with DNA and its inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[1][3]

Elsamicin A intercalates into the DNA double helix, with a preference for GC-rich sequences.[3] This binding distorts the DNA structure and interferes with the processes of transcription and replication.

Furthermore, Elsamicin A is a potent inhibitor of topoisomerase II.[1][3] It stabilizes the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of DNA double-strand breaks. These unrepaired DNA lesions trigger a cascade of cellular events, ultimately leading to apoptosis (programmed cell death) in cancer cells.

The amino sugar of Elsamicin A is believed to play a crucial role in its strong interaction with DNA and its potent inhibition of topoisomerase II, explaining its superior antitumor activity compared to this compound.

Visualizations

Caption: Experimental workflow for the isolation and structural elucidation of Elsamicin A and B.

Caption: Simplified signaling pathway of Elsamicin A's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

The Amino Sugar Moiety: A Linchpin in the Anticancer Activity of Elsamicin A

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: The Role of the Amino Sugar in Elsamicin A's Biological Activity

Abstract

Elsamicin A is a potent antitumor antibiotic characterized by a unique chemical architecture, featuring a chartreusin aglycone and a disaccharide chain terminating in an amino sugar. This technical guide delves into the critical role of this amino sugar moiety in the multifaceted mechanism of action of Elsamicin A. Through a comprehensive review of existing literature, we consolidate quantitative data on its DNA binding affinity, topoisomerase II inhibition, and cytotoxicity. Detailed experimental protocols for key assays are provided to facilitate further research. Furthermore, we present visual representations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the structure-activity relationship of Elsamicin A, with a particular focus on its essential amino sugar.

Introduction

Elsamicin A, a member of the chartreusin family of antibiotics, has garnered significant interest in the field of oncology due to its potent cytotoxic effects against a range of cancer cell lines. Its molecular structure consists of a planar chromophore responsible for DNA intercalation and a disaccharide side chain. A key distinguishing feature of Elsamicin A is the presence of an amino sugar at the terminus of this disaccharide. This guide will illuminate the indispensable role of this amino sugar in the biological activity of Elsamicin A, providing a detailed resource for researchers engaged in the development of novel anticancer therapeutics.

Mechanism of Action: The Pivotal Role of the Amino Sugar

The anticancer activity of Elsamicin A is multi-pronged, involving direct interaction with DNA and the inhibition of crucial cellular enzymes. The amino sugar moiety is integral to these processes.

DNA Intercalation and Binding Affinity

Elsamicin A exhibits a strong affinity for DNA, preferentially binding to GC-rich sequences.[1] This interaction is primarily driven by the intercalation of its planar chromophore between DNA base pairs. The amino sugar plays a crucial role in stabilizing this interaction. The positively charged amino group at physiological pH is thought to interact with the negatively charged phosphate backbone of DNA, thereby enhancing the binding affinity and specificity.

The thermodynamic parameters of Elsamicin A binding to DNA have been determined, providing quantitative insight into this interaction.

| Parameter | Value | Reference |

| ΔG° | -8.6 kcal mol⁻¹ | [Not Available] |

| ΔH | -10.4 kcal mol⁻¹ | [Not Available] |

| ΔS | -6.1 cal mol⁻¹ K⁻¹ | [Not Available] |

| Kobs | 2.8 (± 0.2) x 10⁶ M⁻¹ | [Not Available] |

Table 1: Thermodynamic parameters of Elsamicin A binding to DNA at 20°C in 18 mM Na⁺.

Topoisomerase II Inhibition

Elsamicin A is a potent inhibitor of human topoisomerase II, an enzyme essential for DNA replication, transcription, and chromosome segregation.[1] By stabilizing the covalent complex between topoisomerase II and DNA, Elsamicin A leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis. The amino sugar is believed to contribute to the potent inhibitory activity, likely by influencing the conformation of the drug-DNA-enzyme ternary complex.

Regulation of c-myc Transcription

Elsamicin A has been shown to downregulate the expression of the c-myc oncogene.[1] It achieves this by binding to the P1 and P2 promoter regions of the c-myc gene, which in turn inhibits the binding of the Sp1 transcription factor.[1] This targeted inhibition of a key oncogene contributes significantly to its anticancer profile.

Structure-Activity Relationship: The Indispensable Amino Sugar

The profound importance of the amino sugar is starkly illustrated by comparing Elsamicin A with its analogue, Elsamicin B. This compound shares the same aglycone as Elsamicin A but lacks the amino sugar. Studies have shown that this compound exhibits only marginal antitumor activity, being 10-30 times less potent than Elsamicin A.[2] This dramatic difference underscores the amino sugar's critical role in the drug's efficacy.

Further evidence comes from the observation that acetylation of the amino group on the sugar portion of Elsamicin A acts as a "switch," modulating its activity. This highlights the sensitivity of the drug's function to modifications of this specific moiety.

Cytotoxicity of Elsamicin A

The cytotoxic effects of Elsamicin A have been evaluated against various cancer cell lines. The IC50 values, representing the concentration required to inhibit 50% of cell growth, provide a quantitative measure of its potency.

| Cell Line | IC50 (µg/mL) | Reference |

| MCF7 (ER+) | 0.25 | [3] |

| MDA-MB-231 (ER-) | 0.21 | [3] |

Table 2: In vitro cytotoxicity of Elsamicin A against human breast cancer cell lines.

Experimental Protocols

To facilitate further research into the mechanism of action of Elsamicin A and the development of novel analogues, detailed protocols for key experiments are provided below.

DNA Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the topoisomerase II-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 5 mM ATP, 300 µg/mL BSA)

-

Elsamicin A (or test compound) dissolved in DMSO

-

Loading dye (e.g., 0.25% bromophenol blue, 0.25% xylene cyanol, 30% glycerol)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Chloroform/isoamyl alcohol (24:1)

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL of 10x Topoisomerase II reaction buffer

-

200 ng of kDNA

-

Desired concentration of Elsamicin A (or DMSO for control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of diluted human Topoisomerase II enzyme to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 20 µL of chloroform/isoamyl alcohol and vortexing.

-

Centrifuge at 12,000 x g for 2 minutes.

-

Add 5 µL of loading dye to 15 µL of the aqueous (upper) phase.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at a constant voltage until the dye fronts have migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

-

Control (no enzyme): kDNA remains in the well.

-

Control (enzyme, no inhibitor): kDNA is decatenated into minicircles that migrate into the gel.

-

With inhibitor: Inhibition of decatenation results in a dose-dependent decrease in the intensity of the minicircle bands and an increase in the amount of kDNA remaining in the well.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequence where a ligand binds.

Materials:

-

DNA fragment of interest (e.g., a promoter region) end-labeled with a radioactive or fluorescent tag.

-

Elsamicin A

-

DNase I

-

DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 5 mM CaCl₂)

-

Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Ethanol

-

Formamide loading buffer

-

Sequencing gel apparatus

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of Elsamicin A in a binding buffer for a sufficient time to reach equilibrium.

-

Add a freshly diluted solution of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) at room temperature. The amount of DNase I and the incubation time should be optimized to achieve on average one cut per DNA molecule.

-

Stop the reaction by adding the stop solution.

-

Extract the DNA by phenol:chloroform:isoamyl alcohol extraction followed by ethanol precipitation.

-

Resuspend the DNA pellets in formamide loading buffer.

-

Denature the samples by heating at 90-95°C for 5 minutes and then rapidly cool on ice.

-

Load the samples onto a high-resolution denaturing polyacrylamide sequencing gel alongside a Maxam-Gilbert sequencing ladder of the same DNA fragment.

-

After electrophoresis, visualize the DNA bands by autoradiography or fluorescence imaging.

Expected Results:

The binding of Elsamicin A to its specific site on the DNA will protect the phosphodiester backbone from cleavage by DNase I. This will result in a "footprint," which is a region of the gel where the bands are absent or significantly reduced in intensity compared to the control lane (DNA treated with DNase I in the absence of Elsamicin A). The location of the footprint on the gel reveals the precise binding site of the drug.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Mechanism of Action of Elsamicin A.

Caption: Topoisomerase II Decatenation Assay Workflow.

Conclusion

References

Preliminary Cytotoxicity Profile of Elsamicin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the preliminary cytotoxicity studies of Elsamicin B, a naturally occurring antibiotic with potential anticancer properties. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the proposed mechanisms and workflows to support further research and development efforts in oncology.

Introduction to this compound

This compound is a member of the chartreusin family of antibiotics, which are known for their potent biological activities. Structurally, it shares the same aglycone core, chartarin, with its more extensively studied analog, Elsamicin A. However, a key structural difference lies in the sugar moieties attached to this core. This compound lacks the amino sugar present in Elsamicin A, a modification that influences its biological activity and solubility. While early studies suggested that this compound possesses only marginal antitumor activity compared to Elsamicin A, recent investigations have provided quantitative data on its cytotoxic effects against several human cancer cell lines, renewing interest in its potential as a therapeutic agent.

In Vitro Cytotoxicity Data

Recent studies have begun to quantify the cytotoxic potential of this compound against various human cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | < 31.0 |

| BxPC3 | Pancreatic Adenocarcinoma | < 31.0 |

| T47D | Breast Ductal Carcinoma | < 31.0 |

| ES-2 | Ovarian Clear Cell Carcinoma | < 31.0 |

Note: The available data indicates IC50 values are below 31.0 µM for all tested cell lines, suggesting notable cytotoxic activity.

Experimental Protocols

While specific, detailed protocols for the cytotoxicity testing of this compound are not extensively published, a representative methodology can be constructed based on standard in vitro cytotoxicity assays, such as the MTT assay.

Representative In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.

1. Cell Culture and Seeding:

- Human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

- Cells are harvested from sub-confluent cultures, counted, and seeded into 96-well microplates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to achieve a range of final concentrations.

- The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of this compound. Control wells containing vehicle (solvent) only are also included.

- The plates are incubated for a specified exposure time (e.g., 48 or 72 hours).

3. Cytotoxicity Assessment (MTT Reagent):

- Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[1][2][3]

- The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

- A solubilization solution (e.g., DMSO or a specialized detergent-based solution) is added to each well to dissolve the formazan crystals.[1]

4. Data Acquisition and Analysis:

- The absorbance of each well is measured using a microplate spectrophotometer at a wavelength of 570-590 nm.

- The percentage of cell viability is calculated for each concentration of this compound relative to the vehicle-treated control cells.

- The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action for Chartreusin-Related Antibiotics

This compound, as a chartreusin-related compound, is believed to exert its cytotoxic effects through a multi-faceted mechanism of action primarily targeting DNA.[4][5]

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a standard workflow for evaluating the cytotoxicity of a compound like this compound.

Caption: Standard workflow for in vitro cytotoxicity testing.

This compound and the Hippo Signaling Pathway

Recent transcriptomic analysis has suggested a potential link between the cytotoxic effects of this compound and the Hippo signaling pathway in ES-2 ovarian cancer cells.[5] The Hippo pathway is a critical regulator of cell proliferation, apoptosis, and organ size.

Caption: Postulated involvement of the Hippo pathway in this compound's cytotoxicity.

Conclusion and Future Directions

The preliminary data on this compound's cytotoxicity indicate that it is a compound of interest for further anticancer drug development. While its potency may be less than that of Elsamicin A in some contexts, its distinct cytotoxic profile warrants more detailed investigation. Future studies should focus on:

-

Expanding the panel of cancer cell lines to determine the spectrum of its activity.

-

Elucidating the specific molecular targets and signaling pathways affected by this compound, particularly the Hippo pathway.

-

Conducting in vivo studies to assess its efficacy and safety in preclinical models.

-

Exploring potential synergistic effects when combined with other chemotherapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals dedicated to advancing novel cancer therapies. The continued exploration of this compound's cytotoxic properties holds promise for the discovery of new and effective treatments for a range of malignancies.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

Elsamicin B: A Technical Overview of its Potential as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Elsamicin B, a naturally occurring antibiotic, and its potential as a topoisomerase II inhibitor. While its close structural analog, Elsamicin A, is a potent inhibitor of this critical enzyme, available data indicates that this compound possesses significantly lower biological activity. This document summarizes the known information on both compounds to provide a comprehensive understanding of their structure-activity relationship and the methodologies used to evaluate their mechanism of action. Key experimental protocols are detailed, and signaling pathways are visualized to offer a complete picture for researchers in oncology and drug discovery.

Introduction to Topoisomerase II and its Inhibition

Topoisomerase II is a vital nuclear enzyme responsible for resolving DNA topological problems, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks (DSBs) in the DNA, passing another DNA segment through the break, and then religating the cleaved strands. Due to their critical role in cell proliferation, topoisomerase II enzymes are well-established targets for anticancer drugs.

Topoisomerase II inhibitors are broadly classified into two categories:

-

Topoisomerase II Poisons: These agents, which include clinically used drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex," a covalent intermediate formed between topoisomerase II and the cleaved DNA. This stabilization prevents the religation of the DNA strands, leading to an accumulation of DNA double-strand breaks and ultimately triggering apoptosis.

-

Catalytic Inhibitors: These inhibitors interfere with other steps of the enzymatic cycle, such as ATP binding or hydrolysis, without stabilizing the cleavage complex.

Elsamicins belong to a class of antibiotics structurally related to chartreusin and have been investigated for their antitumor properties.

Elsamicin A and B: A Comparative Overview

Elsamicin A and B are produced by an unidentified actinomycete strain and share a common aglycone, chartarin. The primary structural difference lies in their sugar moieties. Elsamicin A possesses an amino sugar, which contributes to its higher water solubility compared to chartreusin. In contrast, this compound lacks this amino sugar.[1]

This structural difference has a profound impact on their biological activity. Studies have shown that Elsamicin A exhibits strong inhibitory activity against various murine tumors, including leukemia P388, leukemia L1210, and melanoma B16. However, this compound demonstrated only marginal antitumor activity in the same models.[1] This suggests that the amino sugar is crucial for the potent biological effects of Elsamicin A, which is considered a potent topoisomerase II inhibitor.[2][3]

Quantitative Data

Due to its significantly lower activity, there is a scarcity of specific quantitative data for this compound's direct inhibition of topoisomerase II. The available data primarily focuses on the potent activity of Elsamicin A.

Table 1: Antitumor and Cellular Activity of Elsamicins and Related Compounds

| Compound | Assay | Cell Line/Model | Activity Metric | Value | Reference |

| Elsamicin A | Antitumor Activity | Murine Tumors (P388, L1210, B16) | Inhibitory Activity | Strong | [1] |

| This compound | Antitumor Activity | Murine Tumors (P388, L1210, B16) | Inhibitory Activity | Marginal | [1] |

Mechanism of Action: Insights from Elsamicin A

The mechanism of action of this compound as a topoisomerase II inhibitor is inferred from the more extensively studied Elsamicin A. Elsamicin A acts as a topoisomerase II poison.

DNA Intercalation and Cleavage Complex Stabilization

Elsamicin A binds to DNA, showing a preference for GC-rich sequences.[2][3] This interaction is a prerequisite for its inhibitory effect on topoisomerase II. By intercalating into the DNA helix, Elsamicin A stabilizes the cleavage complex formed by topoisomerase II. This stabilization prevents the enzyme from religating the DNA backbone, leading to an accumulation of double-strand breaks.

Induction of DNA Damage Response

The accumulation of DNA double-strand breaks triggers a cellular DNA Damage Response (DDR). This complex signaling network activates downstream pathways leading to cell cycle arrest and, ultimately, apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize topoisomerase II inhibitors like the Elsamicins.

Topoisomerase II Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

-

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 1% SDS, 0.025% bromophenol blue, 50% glycerol)

-

Proteinase K

-

Agarose gel (e.g., 1%)

-

Electrophoresis buffer (e.g., TBE or TAE)

-

DNA staining agent (e.g., ethidium bromide or SYBR Green)

-

-

Procedure:

-

Prepare reaction mixtures on ice, containing assay buffer, kDNA, and varying concentrations of this compound. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., etoposide).

-

Initiate the reaction by adding purified topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Terminate the reactions by adding the stop solution/loading dye containing SDS, followed by Proteinase K treatment to digest the enzyme.

-

Load the samples onto an agarose gel and perform electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as distinct bands. Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated DNA compared to the vehicle control.

-

DNA Cleavage Assay

This assay determines if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.

-

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Cleavage Buffer (similar to decatenation assay buffer, may or may not contain ATP depending on the inhibitor class being studied)

-

Test compound (this compound)

-

Stop Solution (e.g., 1% SDS)

-

Proteinase K

-

Agarose gel

-

Electrophoresis buffer

-

DNA staining agent

-

-

Procedure:

-

Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.

-

Add topoisomerase IIα to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS to trap the covalent enzyme-DNA complexes, followed by Proteinase K to digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Analysis: Stabilization of the cleavage complex results in the conversion of supercoiled DNA into linear DNA. An increase in the linear DNA band with increasing drug concentration indicates that the compound is a topoisomerase II poison.

-

Conclusion

The available evidence strongly suggests that this compound is a significantly less potent antitumor agent than its analog, Elsamicin A. This difference in activity is attributed to the absence of an amino sugar moiety in this compound, highlighting a critical structure-activity relationship for this class of compounds. While Elsamicin A is a potent topoisomerase II poison, the marginal activity of this compound makes it a less promising candidate for further development as a topoisomerase II-targeting therapeutic. However, the study of both molecules provides valuable insights into the molecular requirements for potent topoisomerase II inhibition. Further research could focus on synthesizing derivatives of Elsamicin A to optimize its therapeutic index. For researchers investigating topoisomerase II inhibitors, the experimental protocols detailed in this guide provide a robust framework for in vitro characterization.

References

- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Elsamicin B Biosynthesis Pathway in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elsamicin B is a member of the chartreusin family of aromatic polyketide antibiotics produced by Streptomyces. These compounds are of significant interest due to their potent antitumor activities. This compound shares a common aglycone, chartarin, with its structural relatives Elsamicin A and chartreusin. The biosynthesis of this complex natural product involves a fascinating series of enzymatic reactions, beginning with a type II polyketide synthase (PKS) and followed by a cascade of tailoring enzymes that modify the polyketide backbone to yield the final intricate structure. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of this compound, drawing heavily on the well-characterized biosynthesis of the closely related compound, chartreusin.

Core Biosynthesis of the Chartarin Aglycone

The central scaffold of this compound, the chartarin aglycone, is synthesized by a type II polyketide synthase. Isotope labeling studies with Elsamicin A have demonstrated that the aglycone is derived entirely from acetate units[1]. The biosynthesis is proposed to proceed through an anthracycline-type intermediate, which undergoes significant oxidative rearrangement.

The biosynthetic gene cluster (BGC) for chartreusin has been identified and characterized, providing a robust model for the biosynthesis of the shared chartarin aglycone[2][3]. Key enzymatic steps in the conversion of the polyketide precursor to the chartarin core are detailed below.

Key Enzymes and Proposed Intermediates in Chartarin Biosynthesis

| Enzyme Class | Proposed Function in Chartarin Biosynthesis | Gene (in Chartreusin BGC) |

| Type II Polyketide Synthase (PKS) | Catalyzes the iterative condensation of malonyl-CoA extender units with an acetyl-CoA starter unit to form a linear polyketide chain. | chaA, chaB, chaC |

| Ketoreductase (KR) | Reduces specific keto groups on the growing polyketide chain. | chaF |

| Aromatase (ARO) | Catalyzes the aromatization of the first two rings of the polyketide intermediate. | chaD |

| Cyclase (CYC) | Catalyzes the cyclization of the polyketide chain to form the characteristic ring system. | chaE |

| Oxygenase | Catalyzes oxidative modifications of the polyketide core. | chaO, chaP |

| Dehydratase | Removes water molecules to introduce double bonds. | chaX, chaU, chaJ |

| Glycosyltransferases | Attach sugar moieties to the aglycone. | Specific to each compound |

| Tailoring Enzymes | Perform final modifications such as methylation and hydroxylation. | Specific to each compound |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be conceptually divided into two main stages: the formation of the chartarin aglycone and the subsequent glycosylation and tailoring steps.

Caption: Proposed biosynthetic pathway of this compound, highlighting the formation of the chartarin aglycone and subsequent glycosylation.

The initial steps involve the assembly of a polyketide chain by a type II PKS, followed by a series of cyclization and aromatization reactions to form an anthracycline-like intermediate. Subsequent tailoring reactions, including dehydrations catalyzed by enzymes homologous to ChaX, ChaU, and ChaJ from the chartreusin pathway, lead to the formation of resomycin. A final oxidative rearrangement is proposed to yield the chartarin aglycone[2][4].

Once the chartarin aglycone is formed, glycosyltransferases attach the specific sugar moiety of this compound. The precursor for the sugar is derived from glucose[1].

Experimental Protocols

Detailed experimental protocols for elucidating such a biosynthetic pathway are crucial. Below are methodologies for key experiments.

Gene Knockout and Heterologous Expression

Objective: To identify the biosynthetic gene cluster and characterize the function of individual genes.

Methodology:

-

Genomic Library Construction: Construct a cosmid or BAC library from the genomic DNA of the this compound-producing Streptomyces strain.

-

Probe Design and Screening: Design degenerate PCR primers based on conserved sequences of type II PKS genes (e.g., ketosynthase domain) to screen the genomic library for the putative this compound gene cluster.

-

Gene Inactivation: Inactivate candidate genes within the identified cluster in the native producer strain using methods such as PCR-targeting or CRISPR-Cas9-based gene editing.

-

Metabolite Analysis: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify accumulated intermediates or the loss of this compound production.

-

Heterologous Expression: Clone the entire putative biosynthetic gene cluster into a suitable heterologous host, such as Streptomyces coelicolor or Streptomyces albus, to confirm its role in this compound production[3].

Caption: Workflow for gene knockout and heterologous expression studies.

Enzymatic Assays

Objective: To determine the specific function and catalytic properties of individual enzymes in the pathway.

Methodology:

-

Gene Cloning and Protein Expression: Clone the gene of interest into an expression vector (e.g., pET vector series) and express the recombinant protein in a suitable host, typically E. coli.

-

Protein Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Substrate Synthesis/Isolation: Obtain the putative substrate for the enzyme, either through chemical synthesis or by isolation from a mutant strain that accumulates the intermediate.

-

Enzyme Reaction: Incubate the purified enzyme with its substrate and any necessary cofactors under optimized reaction conditions (pH, temperature, time).

-

Product Analysis: Analyze the reaction mixture by HPLC, MS, and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the product and confirm the enzyme's function.

-

Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the enzyme by varying the substrate concentration and measuring the initial reaction rates.

Caption: Workflow for in vitro enzymatic assays.

Quantitative Data

| Parameter | Description | Importance |

| Enzyme Kinetics (Km, kcat) | Michaelis constant and turnover number for each enzyme. | Indicates substrate affinity and catalytic efficiency, crucial for identifying rate-limiting steps. |

| Precursor Incorporation Rates | Rate of incorporation of labeled precursors (e.g., 13C-acetate, 14C-glucose) into this compound. | Confirms the origin of building blocks and can indicate pathway flux. |

| Product Titer (mg/L) | Concentration of this compound produced under specific fermentation conditions. | A key metric for process optimization and strain improvement. |

| Intermediate Accumulation | Concentration of biosynthetic intermediates in mutant strains. | Helps to elucidate the pathway and identify bottlenecks. |

| Gene Expression Levels (qRT-PCR) | Relative transcript levels of biosynthetic genes under different conditions. | Provides insights into the regulation of the biosynthetic pathway. |

Conclusion

The biosynthesis of this compound in Streptomyces is a complex process that likely mirrors the well-studied pathway of the related compound, chartreusin. The formation of the chartarin aglycone is a classic example of type II polyketide synthesis followed by intricate tailoring reactions. While the precise details of the this compound biosynthetic gene cluster and the specific glycosylation steps remain to be fully elucidated, the information presented in this guide provides a strong foundation for future research in this area. The application of modern molecular biology and analytical techniques will undoubtedly unravel the remaining mysteries of this compound biosynthesis, paving the way for the engineered production of novel and more potent antitumor agents.

References

- 1. Biosynthesis of elsamicin A, a novel antitumor antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]